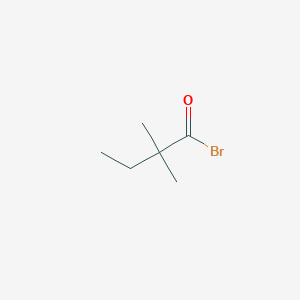
2,2-Dimethylbutanoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylbutanoyl bromide is an organic compound with the molecular formula C6H11BrO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylbutanoyl bromide can be synthesized through the bromination of 2,2-dimethylbutanoic acid. The reaction typically involves the use of bromine (Br2) or a brominating agent such as oxalyl bromide (COBr2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include the use of continuous flow reactors to enhance efficiency and yield. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for further use.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylbutanoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Reagents such as potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO) are used.
Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Substitution: Formation of 2,2-dimethylbutanoic acid derivatives.
Elimination: Formation of 2,2-dimethylbutene.
Addition: Formation of various organometallic compounds.
Scientific Research Applications
2,2-Dimethylbutanoyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethylbutanoyl bromide involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on organic molecules, leading to the formation of carbon-carbon or carbon-heteroatom bonds. The pathways involved typically include nucleophilic substitution or addition mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbutanoyl chloride: Similar in structure but contains a chlorine atom instead of bromine.
2,2-Dimethylbutanoic acid: The parent acid from which 2,2-dimethylbutanoyl bromide is derived.
2,2-Dimethylbutane: A hydrocarbon with a similar carbon skeleton but lacks the acyl functional group.
Uniqueness
This compound is unique due to its bromine atom, which imparts distinct reactivity compared to its chloride or acid counterparts. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions, allowing for the formation of a wide range of derivatives.
Properties
CAS No. |
558432-23-8 |
|---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 g/mol |
IUPAC Name |
2,2-dimethylbutanoyl bromide |
InChI |
InChI=1S/C6H11BrO/c1-4-6(2,3)5(7)8/h4H2,1-3H3 |
InChI Key |
NFQIMBYJXQGLAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


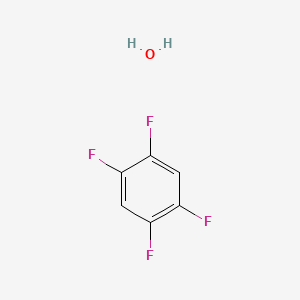
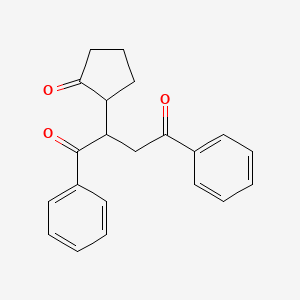
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
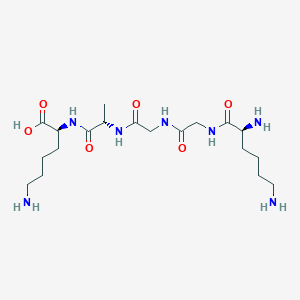

![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)
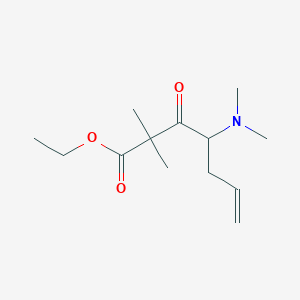
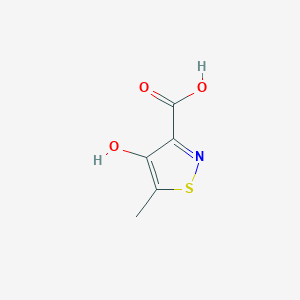
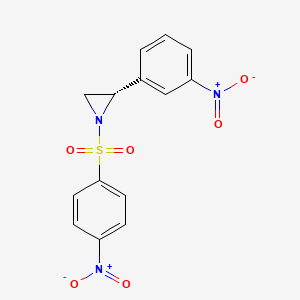
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)

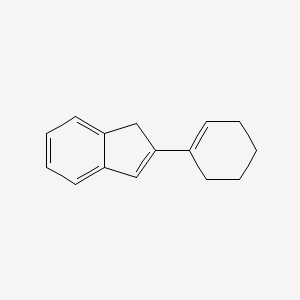
![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
![3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-](/img/structure/B14219333.png)
